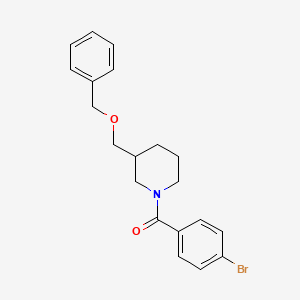

![molecular formula C21H18N2O3S B2568119 N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide CAS No. 687575-04-8](/img/structure/B2568119.png)

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

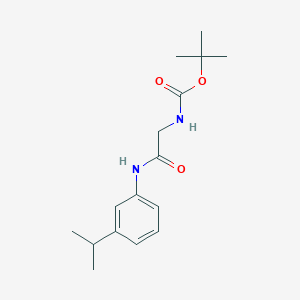

“N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide” is a small molecule . It belongs to the class of organic compounds known as 3-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The chemical formula is C16H16N2OS .

Physical And Chemical Properties Analysis

The average weight of “N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide” is 284.376 and the monoisotopic weight is 284.098333834 .Scientific Research Applications

Anti-Inflammatory Properties

N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide: exhibits anti-inflammatory effects. Its structure suggests potential inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking arachidonate binding, it reduces prostaglandin synthesis, which is crucial for pain and inflammation. This property makes it relevant for conditions like rheumatoid arthritis and fever .

Antiviral Activity

Recent studies indicate that N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide could have broad-spectrum antiviral activity. Combining its anti-inflammatory action with antiviral properties, it may help reduce severe respiratory mortality associated with COVID-19 .

Tryptamine Derivatives

The compound contains a tryptamine moiety. Tryptamine is a biogenic amine found in plants, animals, and microorganisms. It plays a fundamental role in the human body, regulating processes like sleep, cognition, memory, and behavior. The hybrid molecule combining tryptamine and the anti-inflammatory properties of this compound could be of significant interest .

Synthesis Methodology

The compound is synthesized via DCC-mediated coupling between tryptamine and naproxen. DCC (N, N’-dicyclohexylcarbodiimide) facilitates amide synthesis, making it a straightforward procedure .

Future Directions

While specific future directions for “N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide” are not available, related compounds have shown potential in various areas. For instance, one compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin, suggesting its potential for the further development of tubulin polymerization inhibitors .

Mechanism of Action

Target of Action

The primary targets of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-2-oxo-2H-chromene-3-carboxamide are the Actin-related protein 2/3 complex subunits . These proteins play a crucial role in the regulation of the actin cytoskeleton, which is vital for cellular processes such as shape change, movement, and intracellular transport .

Mode of Action

It is known to interact with its targets, the actin-related protein 2/3 complex subunits . This interaction could potentially lead to changes in the actin cytoskeleton, affecting cellular processes.

Biochemical Pathways

Given its interaction with the Actin-related protein 2/3 complex subunits, it may influence pathways related to actin polymerization and cytoskeletal rearrangement .

Result of Action

Given its interaction with the Actin-related protein 2/3 complex subunits, it may influence the structure and dynamics of the actin cytoskeleton .

properties

IUPAC Name |

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-13-19(15-7-3-4-8-17(15)23-13)27-11-10-22-20(24)16-12-14-6-2-5-9-18(14)26-21(16)25/h2-9,12,23H,10-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVHOPSTLIVZPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2-oxochromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-((6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2568038.png)

![Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2568044.png)

![2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2568045.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2568052.png)

![2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2568053.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2568054.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2568056.png)

![N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2568057.png)